2-[(2-Ethoxy-3-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride
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Overview
Description
2-[(2-Ethoxy-3-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride is a complex organic compound that belongs to the class of phenylethanolamines. This compound is characterized by the presence of an ethoxy group, a methoxy group, and a phenylethanolamine backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethoxy-3-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 2-ethoxy-3-methoxybenzaldehyde with a suitable amine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Alkylation: The amine is then alkylated with 1-phenylethanol under basic conditions to form the final product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethoxy-3-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethanolamines.
Scientific Research Applications
2-[(2-Ethoxy-3-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-[(2-Ethoxy-3-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-Methoxyphenyl)methylamino]-1-phenylethanol
- **2-[(2-Ethoxyphenyl)methylamino]-1-phenylethanol
- **2-[(2-Methoxy-3-ethoxyphenyl)methylamino]-1-phenylethanol
Uniqueness
2-[(2-Ethoxy-3-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups allows for specific interactions with molecular targets, making it valuable in various research applications.
Properties
IUPAC Name |
2-[(2-ethoxy-3-methoxyphenyl)methylamino]-1-phenylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3.ClH/c1-3-22-18-15(10-7-11-17(18)21-2)12-19-13-16(20)14-8-5-4-6-9-14;/h4-11,16,19-20H,3,12-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLUALVQNSUGPJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1OC)CNCC(C2=CC=CC=C2)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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